Lipophilicity (LogP) Comparison: 4-Chloro-3,5-dimethyl Derivative vs. 3,5-Dimethyl Analog
The introduction of a 4-chloro substituent onto the 3,5-dimethylpyrazole scaffold increases lipophilicity by 0.65 LogP units compared to the non-halogenated analog. This alteration directly impacts membrane permeability and metabolic stability in drug discovery programs [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.81 |
| Comparator Or Baseline | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 62821-88-9): LogP = 1.16 |
| Quantified Difference | +0.65 LogP units (approx. 4.5x increase in lipophilicity) |
| Conditions | Computed values from ChemSrc and PubChem (ALOGPS or XLogP3). |
Why This Matters
A higher LogP value indicates improved ability to cross lipid bilayers, which is a critical parameter for central nervous system (CNS) penetration and oral bioavailability optimization in lead compounds.
- [1] ChemSrc. (2017). Comparative LogP data for 2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine (CAS 925634-46-4) and 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 62821-88-9). View Source
